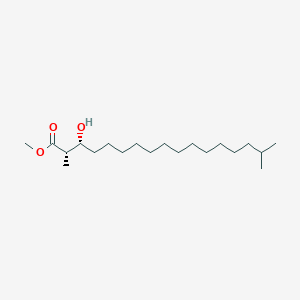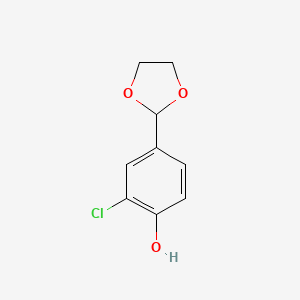
2-Chloro-4-(1,3-dioxolan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C₉H₉ClO₃ It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol typically involves the reaction of 2-chlorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine
- 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide
- 2-(4,5-Dimethyl-1,3-dioxolan-2-yl)phenol
- 2-(1,3-Dioxolan-2-yl)phenol, phenylcarbamic acid
Uniqueness
The presence of both a chloro group and a dioxolane ring in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
676496-46-1 |
|---|---|
Molekularformel |
C9H9ClO3 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-chloro-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO3/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |
InChI-Schlüssel |
OCMKCFZIMYMNSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


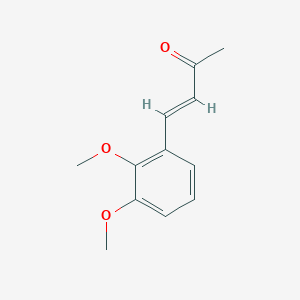
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
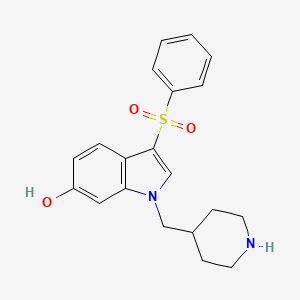
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
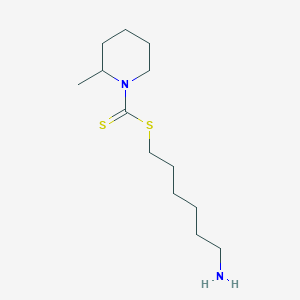
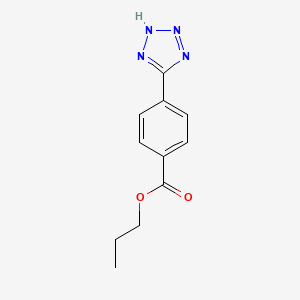
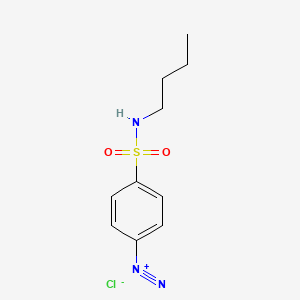
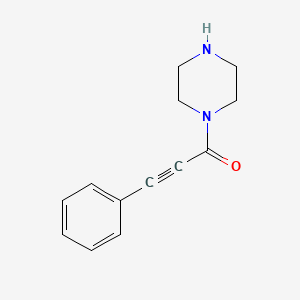

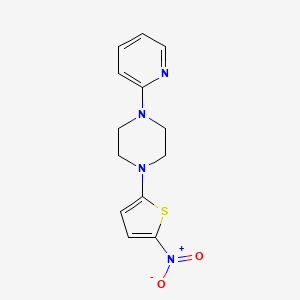

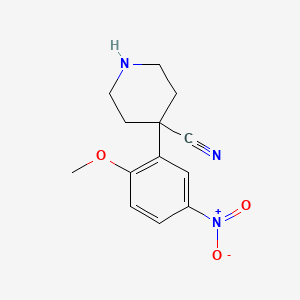
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
